molecular formula C18H11ClF2N2O2S B11371150 2-Fluorophenyl 5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylate

2-Fluorophenyl 5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylate

Cat. No.: B11371150
M. Wt: 392.8 g/mol
InChI Key: DOVHRPFUPJGSNG-UHFFFAOYSA-N
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Description

2-Fluorophenyl 5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of fluorine, chlorine, and sulfur atoms, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorophenyl 5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-Fluorophenyl 5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Fluorophenyl 5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluorophenyl 5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The presence of fluorine and chlorine atoms may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluorophenyl 5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylate is unique due to its specific combination of functional groups, which impart distinct chemical properties and reactivity

Properties

Molecular Formula

C18H11ClF2N2O2S

Molecular Weight

392.8 g/mol

IUPAC Name

(2-fluorophenyl) 5-chloro-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxylate

InChI

InChI=1S/C18H11ClF2N2O2S/c19-13-9-22-18(26-10-11-5-7-12(20)8-6-11)23-16(13)17(24)25-15-4-2-1-3-14(15)21/h1-9H,10H2

InChI Key

DOVHRPFUPJGSNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)F)F

Origin of Product

United States

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